molecular formula C11H16N2O B1392396 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol CAS No. 1220033-92-0

1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol

Cat. No.: B1392396
CAS No.: 1220033-92-0
M. Wt: 192.26 g/mol
InChI Key: LTBPBFJZHZJYOR-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol is a compound that features a pyrrolidine ring substituted with an aminomethylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol typically involves the reaction of 2-(aminomethyl)phenylboronic acid with a suitable pyrrolidine derivative under conditions that promote the formation of the desired product. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are used.

Major Products:

    Oxidation: Formation of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinone.

    Reduction: Formation of N-methyl-1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to modulation of biological pathways and receptor activity, making it a candidate for drug development.

Comparison with Similar Compounds

  • 1-[2-(Aminomethyl)phenyl]-2-pyrrolidinol
  • 1-[2-(Aminomethyl)phenyl]-4-pyrrolidinol
  • 1-[2-(Aminomethyl)phenyl]-3-piperidinol

Comparison: 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol is unique due to its specific substitution pattern on the pyrrolidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a distinct compound in medicinal chemistry research.

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4,10,14H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPBFJZHZJYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-92-0
Record name 1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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